N-{3-[(propylcarbamoyl)amino]phenyl}acetamide
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Overview
Description
N-{3-[(propylcarbamoyl)amino]phenyl}acetamide is an organic compound with the molecular formula C12H17N3O2 This compound is characterized by the presence of a phenyl ring substituted with a propylcarbamoyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(propylcarbamoyl)amino]phenyl}acetamide typically involves the reaction of 3-nitroaniline with propyl isocyanate to form the intermediate 3-(propylcarbamoyl)aniline. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include dichloromethane or ethanol
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reactions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(propylcarbamoyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or nitro compounds
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted amides or carbamates
Scientific Research Applications
N-{3-[(propylcarbamoyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-[(propylcarbamoyl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-dimethylaminopropyl)methacrylamide
- N-(3-dimethylaminopropyl)acrylamide
- N-(3-dimethylaminopropyl)acetamide
Uniqueness
N-{3-[(propylcarbamoyl)amino]phenyl}acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Properties
IUPAC Name |
N-[3-(propylcarbamoylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-3-7-13-12(17)15-11-6-4-5-10(8-11)14-9(2)16/h4-6,8H,3,7H2,1-2H3,(H,14,16)(H2,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDJTMGUZKWTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC(=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24797287 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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